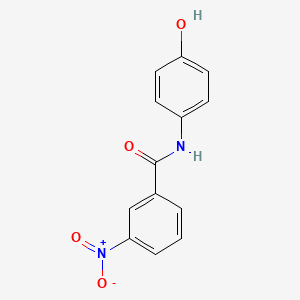
2-(4-chlorophenoxy)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide is a chemical compound that belongs to the class of acetamide derivatives. It is a potential drug candidate that has been extensively studied for its therapeutic properties.
Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
Research on compounds similar to "2-(4-chlorophenoxy)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide" often explores their environmental presence, degradation pathways, and impacts. For instance, chlorophenols and chlorinated herbicides, which share structural motifs with the compound , are extensively studied for their occurrence in the environment and potential for biodegradation. Chlorophenols, for example, are known for their environmental persistence and bioaccumulation, leading to significant ecological concerns. Studies on these compounds provide insights into the mechanisms of microbial degradation, which could be relevant for understanding how similar compounds might be broken down in nature or through engineered bioremediation processes (Peng et al., 2016).
Toxicological Studies
Toxicological studies of structurally related compounds, such as chlorinated herbicides and chlorophenols, offer insights into the potential health and environmental risks associated with chemical compounds of this nature. These studies typically assess the impact on aquatic life, potential for causing endocrine disruption, and effects on human health through exposure. Understanding the toxicological profile of related compounds can inform safety guidelines and regulatory standards for the use and disposal of "2-(4-chlorophenoxy)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide" in various applications (Bradberry et al., 2000).
Potential for Bioremediation
The study of microbial degradation and bioremediation of chlorophenols and related compounds has significant implications for environmental management and pollution control strategies. Research in this area focuses on identifying microbial strains capable of degrading toxic compounds and elucidating the biochemical pathways involved. Such information could be vital for developing bioremediation strategies for "2-(4-chlorophenoxy)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide," especially if it exhibits environmental persistence or toxicity (Pang et al., 2020).
- Environmental Impact and Degradation : (Peng et al., 2016)
- Toxicological Studies : (Bradberry et al., 2000)
- Potential for Bioremediation : (Pang et al., 2020)
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-15-3-5-16(6-4-15)22-11-17(21)20-9-12-7-14(10-19-8-12)13-1-2-13/h3-8,10,13H,1-2,9,11H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYJADCSJRECJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B2378099.png)
![Carbamic acid, [4-(bromomethyl)-2-chlorophenyl]-, 1,1-dimethylethyl ester](/img/structure/B2378100.png)
methanone](/img/structure/B2378103.png)
![(2S,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid](/img/structure/B2378104.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2378105.png)
![N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2378106.png)



![2-Ethyl-5-((4-isopropylphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2378110.png)
![5-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2378114.png)

![Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2378117.png)
